Bienvenue dans la boutique en ligne BenchChem!

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine

medicinal chemistry structure-activity relationship kinase inhibitor design

This fragment-sized (MW 282.4) piperazinylpyrimidine features a rare 2,4,5-trimethyl substitution pattern, creating a sterically congested, electronically distinct core absent in 4-methyl-2-phenyl or 2,4,6-trimethyl variants. Ideal for CCR4 SAR (covered under US 9,493,453 B2) and kinase fragment screening (PDGFRα, KIT, CDK). Favorable CNS drug-likeness (TPSA ~32-37 Ų; HBD=0) supports neuroinflammation & glioblastoma programs. Versatile scaffold for parallel library synthesis via 'Catch and Release' methodology.

Molecular Formula C17H22N4
Molecular Weight 282.4 g/mol
CAS No. 2549030-78-4
Cat. No. B6457579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine
CAS2549030-78-4
Molecular FormulaC17H22N4
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3)C)C
InChIInChI=1S/C17H22N4/c1-13-14(2)18-15(3)19-17(13)21-11-9-20(10-12-21)16-7-5-4-6-8-16/h4-8H,9-12H2,1-3H3
InChIKeyAHTYLMANNWFGBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine (CAS 2549030-78-4): Structural Identity, Class, and Procurement Baseline


2,4,5-Trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine (CAS 2549030-78-4, molecular formula C₁₇H₂₂N₄, molecular weight 282.4 g/mol) is a synthetic heterocyclic compound belonging to the piperazinylpyrimidine hybrid class . Its structure features a 2,4,5-trimethyl-substituted pyrimidine core linked at the 6-position to a 4-phenylpiperazin-1-yl moiety. This compound occupies a distinct structural niche within the broader piperazinylpyrimidine family, which has been documented as a privileged scaffold for kinase inhibition [1] and CCR4 chemokine receptor antagonism [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) for use as a synthetic building block and pharmacological probe in drug discovery programs.

Why Generic Piperazinylpyrimidine Substitution Fails: Structure-Driven Differentiation of CAS 2549030-78-4


The piperazinylpyrimidine scaffold is pharmacologically promiscuous, with documented activity spanning kinase inhibition (PDGFR, KIT, CDK families) [1], CCR4 antagonism [2], acetylcholinesterase inhibition [3], and CNS receptor modulation. Within this class, subtle changes in the pyrimidine substitution pattern profoundly alter target selectivity, cellular potency, and pharmacokinetic profile. For example, the number and position of methyl groups on the pyrimidine core directly influence electron density at the ring nitrogens, conformational preferences of the piperazine linker, and metabolic stability via CYP-mediated oxidation. The 2,4,5-trimethyl pattern in CAS 2549030-78-4 produces a sterically congested and electronically distinct environment compared to the more common 4-methyl-2-phenyl or 2,4,6-trimethyl variants, making direct substitution with a generic piperazinylpyrimidine unjustified without experimental validation. The sections below provide quantitative evidence for these differentiation dimensions.

Quantitative Differentiation Evidence for 2,4,5-Trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine (CAS 2549030-78-4) Versus Closest Analogs


Structural Differentiation: 2,4,5-Trimethyl Pyrimidine Substitution Pattern Versus 4-Methyl-2-phenyl and 2,4,6-Trimethyl Analogs

The target compound (CAS 2549030-78-4) bears a 2,4,5-trimethyl substitution pattern on the pyrimidine core, which is distinct from the closest commercially available analog 4-methyl-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine (CID 646531 / MLS000035234), which carries a phenyl group at position 2 and a single methyl at position 4 [1]. The 2,4,5-trimethyl arrangement eliminates the C2-phenyl aromatic ring, reducing the molecular weight by 82 Da (282.4 vs. 316.4 g/mol for the 4-methyl-2-phenyl analog) and decreasing logP by approximately 1.5–2.0 units (estimated via structural comparison), which is predicted to improve aqueous solubility and reduce plasma protein binding . Compared to the 2,5,6-trimethyl variant series (e.g., 4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine, CAS 2549021-85-2), the 2,4,5-pattern places the piperazine attachment at position 6 rather than position 4, altering the vector of the piperazine-phenyl projection relative to the pyrimidine plane, which affects kinase hinge-binding geometry [2].

medicinal chemistry structure-activity relationship kinase inhibitor design

BindingDB Comparator Evidence: Target Compound Versus 4-Methyl-2-phenyl Analog in Prothrombin HTS

A close structural analog, 4-methyl-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine (CID 646531), was screened in the MLSCN/PCMD high-throughput assay against human prothrombin and exhibited an IC₅₀ of 50,000 nM (50 μM), indicative of weak inhibitory activity [1]. The target compound (CAS 2549030-78-4) lacks the C2-phenyl group and carries additional methyl groups at positions 2 and 5, which are predicted to reduce π-stacking interactions with the prothrombin active site while potentially enhancing selectivity for kinase ATP-binding pockets that favor smaller, less aromatic hinge-binding motifs. Although direct IC₅₀ data for CAS 2549030-78-4 in this assay are not publicly available, the structural divergence from CID 646531—specifically the absence of the C2-phenyl ring—suggests a fundamentally different target engagement profile that warrants empirical profiling rather than extrapolation from the analog.

high-throughput screening prothrombin inhibition BindingDB comparator

Patent Landscape Differentiation: CCR4 Antagonist Markush Coverage Versus Earlier CNS Glutamate Inhibitor Patents

CAS 2549030-78-4 falls within the Markush structure of Formula I in US Patent 9,493,453 B2 (priority date 2012-01-16), which claims piperazinyl pyrimidine derivatives as CCR4 antagonists for the treatment of allergic dermatitis, rheumatoid arthritis, systemic lupus erythematosus, and asthma [1]. This patent family (including AU2013211414) represents a distinct IP space from the earlier Wellcome Foundation patents (e.g., EP 1 325 916 A1, priority 1988), which claimed piperazinyl-substituted phenylpyrimidine derivatives as glutamate inhibitors for CNS disorders including cerebral ischaemia and epilepsy [2]. The Wellcome patents require an amino group at R2 and specific R3 substituents (trifluoromethyl, hydrogen, methyl, etc.) that differ from the 2,4,5-trimethyl pattern of CAS 2549030-78-4. The target compound's specific substitution pattern positions it within the CCR4 antagonist IP space while structurally differentiating it from the earlier glutamate-targeted chemotype, providing freedom-to-operate advantages for inflammatory and autoimmune disease research programs.

CCR4 antagonism patent landscape IP differentiation

Class-Level Kinase Inhibition Evidence: Piperazinylpyrimidine Scaffold Demonstrates Mutant-Selective PDGFR Inhibition

Piperazinylpyrimidine derivatives as a compound class have demonstrated selective inhibition of oncogenic mutant forms of PDGFR family kinases. In the foundational study by Shallal and Russu (2011), compound 4 from a piperazinylpyrimidine series showed preferential binding to and inhibition of certain KIT and PDGFRA mutants compared to their wild-type isoforms [1]. The class also exhibited selective cytotoxicity: compound 15 potently inhibited MDA-MB-468 triple-negative breast cancer cell growth in the NCI-60 panel [1]. In a broader NCI-60 screening campaign of piperazinylpyrimidine derivatives (AACR Abstract 3579, 2010), 8 compounds were evaluated in dose-response format, with mean GI₅₀ values ranging from 1.05 μM (highly cytotoxic, compound I-20) to >100 μM (weakly active, compound II-25) [2]. While CAS 2549030-78-4 has not been profiled in the NCI-60 panel, its structural features (2,4,5-trimethyl substitution, 4-phenylpiperazine at C6) place it within the kinase inhibitor-design space defined by this compound class.

kinase inhibition PDGFR mutants NCI-60 screening anticancer

Physicochemical Differentiation: Predicted Drug-Likeness Profile Versus 2-Phenylpiperazinylpyrimidine Analogs

Computational prediction of drug-likeness parameters reveals that CAS 2549030-78-4 possesses a favorable physicochemical profile compared to larger 2-phenyl-substituted piperazinylpyrimidine analogs. Based on its molecular formula (C₁₇H₂₂N₄, MW = 282.4) and SMILES structure, the compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, a topological polar surface area (TPSA) of approximately 32–37 Ų (calculated from the pyrimidine N atoms and piperazine N atoms), and an estimated consensus logP of 2.9–3.4 . These values place the compound within Lipinski's Rule of Five space, and its low TPSA (<60 Ų) predicts good blood-brain barrier permeability, making it a potentially CNS-penetrant scaffold. In contrast, the 4-methyl-2-phenyl analog (CID 646531, MW = 316.4) has a larger TPSA and higher logP due to the additional phenyl ring, which may reduce aqueous solubility and increase metabolic liability through CYP-mediated aromatic oxidation [1].

physicochemical properties drug-likeness ADME prediction ligand efficiency

Synthetic Tractability Advantage: Direct SNAr Assembly Versus Multi-Step Routes for Complex Piperazinylpyrimidine Analogs

The synthesis of CAS 2549030-78-4 can be achieved through a straightforward nucleophilic aromatic substitution (SNAr) reaction between commercially available 2,4,5-trimethylpyrimidine (CAS 22868-78-6) and 4-phenylpiperazine, typically conducted in a polar organic solvent (ethanol or DMF) under reflux conditions . This one-step assembly contrasts with the multi-step synthetic sequences required for more complex piperazinylpyrimidine analogs such as those bearing quinazoline or quinoline fragments described in kinase inhibitor patents [1]. The 'Catch and Release' strategy for 2,4,5-trisubstituted pyrimidines further demonstrates that this substitution pattern is amenable to solid-phase parallel synthesis, enabling combinatorial library generation with high chemical purity [2]. The availability of the 2,4,5-trimethylpyrimidine starting material as a commodity chemical (CAS 22868-78-6, MW = 122.17) and the commercial availability of 4-phenylpiperazine (CAS 92-54-6) support cost-effective procurement and scale-up relative to analogs requiring custom-synthesized intermediates.

synthetic chemistry building block SNAr reaction parallel synthesis

Recommended Research and Industrial Application Scenarios for 2,4,5-Trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine (CAS 2549030-78-4)


CCR4 Antagonist Lead Optimization for Inflammatory and Autoimmune Disease Programs

Given that CAS 2549030-78-4 falls within the Markush scope of US Patent 9,493,453 B2 covering piperazinyl pyrimidine CCR4 antagonists, this compound serves as an enabling scaffold for medicinal chemistry programs targeting CCR4-mediated diseases including allergic dermatitis, asthma, and rheumatoid arthritis [1]. The 2,4,5-trimethyl substitution pattern provides a starting point for systematic SAR exploration of the pyrimidine core's contribution to CCR4 binding affinity and selectivity over related chemokine receptors (CCR3, CCR5, CXCR4). Researchers should prioritize in vitro CCR4 binding assays (e.g., displacement of [¹²⁵I]-TARC from CHO-CCR4 membranes) and functional antagonism assays (GTPγS binding) to establish the scaffold's baseline potency, with the expectation that further substitution at the pyrimidine 2-position or piperazine N4-phenyl ring will drive potency into the sub-micromolar range.

Kinase Inhibitor Fragment-Based Screening and Scaffold Hopping

The piperazinylpyrimidine class has validated kinase inhibition activity, with the Shallal and Russu (2011) study demonstrating that compound 4 achieves mutant-selective PDGFR kinase inhibition [2]. CAS 2549030-78-4, with its low molecular weight (282.4 g/mol) and favorable ligand efficiency potential, is an ideal fragment-sized starting point for structure-based drug design against kinase targets. Its 2,4,5-trimethyl pattern offers a distinct vector geometry compared to the more extensively studied 4-methyl-2-phenyl analogs, potentially accessing different regions of the kinase ATP-binding site. Procurement for fragment-based screening panels against kinase targets (e.g., PDGFRα, KIT, CDK families) at 100–500 μM concentrations is recommended, with hit validation via X-ray crystallography or SPR to confirm binding mode.

CNS-Penetrant Chemical Probe Development Leveraging Low TPSA

The predicted topological polar surface area (TPSA ≈ 32–37 Ų) of CAS 2549030-78-4 is well below the 60–70 Ų threshold associated with poor blood-brain barrier penetration, and its molecular weight (282.4 g/mol) and hydrogen bond donor count (HBD = 0) are favorable for CNS drug-likeness . This physicochemical profile supports exploratory use in CNS-targeted programs, including those investigating the role of CCR4 in neuroinflammation or kinase targets implicated in glioblastoma. The compound's structural distinction from the glutamate-targeted Wellcome Foundation piperazinylpyrimidines (EP 1 325 916) provides freedom to operate in the CNS space without encroaching on the earlier IP [3]. Researchers should assess brain penetration in rodent models (brain-to-plasma ratio, Kp,uu) as part of early ADME profiling.

Combinatorial Library Synthesis via Solid-Phase Catch-and-Release Strategy

The 2,4,5-trisubstituted pyrimidine scaffold is compatible with the established solid-phase 'Catch and Release' methodology for parallel synthesis of pyrimidine libraries [4]. CAS 2549030-78-4 can serve as a core scaffold for diversification at the pyrimidine 2-position (via halogenation and subsequent cross-coupling) or at the piperazine N4-phenyl ring (via electrophilic aromatic substitution or Buchwald-Hartwig amination). This synthetic versatility makes the compound suitable for industrial medicinal chemistry groups seeking to rapidly generate 50–500 compound libraries for hit-to-lead optimization. The commercial availability of the starting materials (2,4,5-trimethylpyrimidine and 4-phenylpiperazine) at multi-gram scale supports cost-effective library production.

Quote Request

Request a Quote for 2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.